REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]2[CH:19]=[CH:20][S:21][C:14]=12.[C:22](Cl)(=[O:25])[CH2:23][CH3:24]>C1COCC1>[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]2[CH:19]=[C:20]([C:22](=[O:25])[CH2:23][CH3:24])[S:21][C:14]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0.619 mL
|
Type
|
reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
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Smiles
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ClC1=C2C(=NC=C1)C=CS2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
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Quantity
|
0.162 mL
|
Type
|
reactant
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Smiles
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C(CC)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture stirred at −78° C.
|
Type
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TEMPERATURE
|
Details
|
slowly warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (10 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-70% EtOAc in hexane to a off-white solid (0.084 g, 25%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C(CC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |